molecular formula C8H16O3 B8339200 Ethyl 3-ethoxybutanoate

Ethyl 3-ethoxybutanoate

Cat. No.: B8339200
M. Wt: 160.21 g/mol
InChI Key: AVVCQNALUKIMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethoxybutanoate is a high-purity ester compound of significant interest in industrial and synthetic chemistry research. It is primarily investigated for its utility as a versatile chemical intermediate and building block (synthon) in organic synthesis. Researchers value its potential application in the development of novel flavor and fragrance compounds, where its structure may contribute to fruity or sweet olfactory characteristics. The mechanism of action for this compound in such contexts typically involves its hydrolysis to yield 3-ethoxybutanoic acid or its participation in transesterification reactions, facilitating the construction of more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 3-ethoxybutanoate

InChI

InChI=1S/C8H16O3/c1-4-10-7(3)6-8(9)11-5-2/h7H,4-6H2,1-3H3

InChI Key

AVVCQNALUKIMSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CC(=O)OCC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Stereochemical Phenomena Involving Ethyl 3 Ethoxybutanoate

Diastereoselectivity in Enolate Anion Protonation of β-Substituted Esters

The stereochemistry of the protonation (or deuteration) of the enolate anion of β-substituted esters, including ethyl 3-ethoxybutanoate, is a subject of significant academic interest. Research in this area aims to dissect the interplay of various factors that control the facial selectivity of electrophilic attack on the planar enolate intermediate.

Kinetic and Thermodynamic Control in H/D Exchange Processes

The diastereoselectivity of the base-catalyzed hydrogen/deuterium (H/D) exchange at the α-carbon of this compound in deuterated ethanol (B145695) (ethanol-d) serves as a powerful tool to probe the principles of kinetic and thermodynamic control. In these processes, the enolate anion is formed as a transient intermediate, and its subsequent deuteration can lead to two diastereomeric products.

Under conditions of kinetic control, the ratio of the diastereomeric products is determined by the relative rates of the two competing pathways leading to their formation. This is typically achieved at low temperatures, where the reverse reaction is slow or non-existent. The transition states for the deuteration step are of paramount importance, and the diastereomer formed via the lower energy transition state will be the major product.

Conversely, thermodynamic control is established when the reaction conditions allow for equilibration between the starting material, the enolate intermediate, and the products. At higher temperatures, the less stable diastereomer can revert to the enolate and subsequently be converted to the more stable diastereomer. The final product ratio then reflects the relative thermodynamic stabilities of the two diastereomers.

Studies on a series of β-substituted ethyl butanoates, including the 3-ethoxy derivative, have been conducted to elucidate these controlling factors. By carefully selecting experimental conditions to exclude the effects of ion pairing and aggregation, the intrinsic stereoselectivity of the enolate deuteration can be examined. acs.orgacs.org

Stereoelectronic and Steric Factors Influencing Enolate Reactivity

The diastereoselectivity observed in the protonation of the enolate of this compound is governed by a combination of stereoelectronic and steric effects. Stereoelectronic effects arise from the orbital interactions between the substituent at the β-carbon and the developing bond at the α-carbon in the transition state. Steric effects, on the other hand, relate to the non-bonded interactions that create repulsion between bulky groups.

Research has shown that for β-substituted ethyl butanoates, stereoelectronic factors are generally more dominant than steric effects in determining the stereochemical outcome. acs.orgacs.org For substrates with electronegative heteroatom substituents at the C-3 position, such as the ethoxy group in this compound, a significant level of diastereoselectivity is observed. This is attributed to the preference for a transition state geometry where the electronegative substituent occupies an antiperiplanar position relative to the forming carbon-deuterium bond. acs.orgacs.org This alignment allows for favorable orbital overlap and minimizes electrostatic repulsion, thus stabilizing the transition state.

Specifically, for β-ethoxy ester enolates, the protonation follows a consistent diastereoselectivity pattern. acs.orgacs.org In the case of this compound, this stereoelectronic preference leads to a notable excess of one diastereomer upon deuteration. For instance, β-substituted ethyl butanoates with electronegative heteroatoms at C-3 have been shown to produce a 10:1 ratio of the (2R,3R)- to (2R,3S)-2-deuteriobutanoates. acs.orgacs.org

In contrast, high stereoselection due to steric effects is primarily observed with very bulky substituents, such as a β-tert-butyl group. The influence of steric hindrance diminishes rapidly as the size of the substituent decreases. acs.orgacs.org

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry offers a powerful suite of tools for the in-depth analysis of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational methods can be employed to model transition states, calculate energy barriers, and rationalize observed stereoselectivities.

Theoretical Studies on Tautomeric Equilibria and Enthalpies of Mixing

The tautomeric equilibrium between a carbonyl compound and its corresponding enol is a fundamental concept in organic chemistry. For esters like this compound, the enol form is generally a minor component of the equilibrium mixture. Theoretical studies can be employed to calculate the relative energies of the keto and enol tautomers and thus predict the equilibrium constant.

Furthermore, when dealing with a mixture of tautomers, the enthalpy of mixing can be a significant thermodynamic parameter. This term accounts for the energy change upon mixing the pure tautomers. While direct theoretical studies on the tautomeric equilibrium and enthalpy of mixing for this compound were not found, research on the closely related compound ethyl 3-oxobutanoate (ethyl acetoacetate) provides valuable insights.

For ethyl 3-oxobutanoate, correlation-gas chromatography experiments have been used to determine the vaporization enthalpies of the pure keto and enol tautomers. These experimental values, when compared to the vaporization enthalpy of the equilibrium mixture, reveal a non-zero, endothermic enthalpy of mixing. This indicates that the mixture of tautomers is destabilized relative to the pure components. Such experimental findings can be complemented and rationalized by theoretical calculations of the intermolecular interactions between the different tautomers.

Mechanistic Insights into Condensation and Acylation Reactions of β-Ketoesters

The reactivity of β-ketoesters such as this compound is largely defined by the unique electronic environment created by the two carbonyl groups separated by a methylene (B1212753) bridge. This structure facilitates the formation of a stabilized enolate, which is central to the condensation and acylation reactions these compounds undergo. Mechanistic understanding of these reactions is crucial for controlling their outcomes and leveraging them in organic synthesis.

The quintessential reaction of β-ketoesters is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org The mechanism is initiated by the deprotonation of the α-carbon (the carbon between the two carbonyl groups) by a base, typically an alkoxide like sodium ethoxide. pressbooks.publibretexts.org This step forms a resonance-stabilized enolate anion, where the negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. wikipedia.orglibretexts.org This delocalization makes the α-protons of a β-ketoester significantly more acidic (pKa ≈ 11) than those of a simple ester (pKa ≈ 24), facilitating enolate formation. vanderbilt.edu

The resulting nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. pressbooks.pubfiveable.me This addition leads to a tetrahedral intermediate. pressbooks.publibretexts.org Unlike in an aldol (B89426) condensation where the intermediate is protonated, the tetrahedral intermediate in a Claisen condensation collapses, expelling the alkoxide leaving group and reforming the carbonyl double bond. pressbooks.publibretexts.org The final product is a β-keto ester. A critical feature of the Claisen condensation is the use of a stoichiometric amount of base rather than a catalytic amount. pressbooks.pub The β-keto ester product is more acidic than the starting ester, so the alkoxide base generated in the final step deprotonates the newly formed product, creating a highly stabilized enolate. This final, essentially irreversible acid-base reaction serves as the thermodynamic driving force, pulling the entire equilibrium toward the product side to ensure high yields. pressbooks.pubutexas.edu

Acylation reactions of β-ketoesters also proceed via the enolate intermediate. The site of acylation—either on the α-carbon (C-acylation) or the enolate oxygen (O-acylation)—is a key mechanistic consideration influenced by the reaction conditions. acs.orgrsc.org C-acylation, which forms a new carbon-carbon bond, is often the desired outcome for creating more complex carbon skeletons. The use of pre-formed enolates, for instance, by reacting the β-ketoester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can favor C-acylation. vanderbilt.edu Subsequent reaction with an acylating agent, such as an acid chloride or methyl cyanoformate, then delivers the acyl group to the α-carbon. organicreactions.orgresearchgate.net Research has shown that C-acylation can be achieved with high regioselectivity and in high yields using reagents like methyl cyanoformate with lithium enolates. researchgate.net

Recent research has expanded the scope of these classic reactions, providing deeper mechanistic insights. One such advancement is the decarboxylative Claisen condensation. A study by T. Xavier and colleagues demonstrated that magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) serve as effective pronucleophiles that react with various acyl donors. organic-chemistry.orgorganic-chemistry.org This process allows for the synthesis of functionalized α-substituted β-keto esters with yields ranging from 13% to 96%. organic-chemistry.org The mechanism involves an initial acylation followed by a decarboxylation step, broadening the utility of the Claisen-type transformation. organic-chemistry.org

The following table presents data from the study on the decarboxylative Claisen condensation, illustrating the scope of the reaction with different substrates and acylating agents.

Furthermore, transition-metal catalysis has opened new mechanistic pathways for β-ketoester reactions. Palladium-catalyzed reactions, for example, can generate palladium enolates from allyl β-keto esters after an initial decarboxylation step. nih.gov These intermediates can then undergo various transformations, such as reductive elimination or aldol-type condensations, under neutral conditions. nih.gov Similarly, the palladium-catalyzed β-arylation of α-keto esters provides access to β-stereogenic α-keto esters, demonstrating a mechanistically distinct approach from traditional enolate chemistry. nih.gov These advanced methods highlight the ongoing evolution of our understanding and application of β-ketoester reactivity.

Investigation of Ethyl 3 Ethoxybutanoate Derivatives and Structural Analogues

Synthesis and Characterization of Substituted Ethyl Butanoates

The synthesis of substituted ethyl butanoates encompasses a variety of chemical strategies, building upon the fundamental structure of ethyl butanoate. Ethyl butanoate itself is an ester that can be synthesized through the condensation reaction of ethanol (B145695) and butyric acid wikipedia.org. Lipase-catalyzed esterification is a common method for its production researchgate.netnih.gov.

For the synthesis of more complex, substituted ethyl butanoates such as β-keto esters, several methods are employed. The Claisen condensation is a fundamental reaction where two ester molecules react to form a β-keto ester researchgate.net. A variation, the crossed Claisen condensation, involves two different esters researchgate.net. Another significant method is the decarboxylative Claisen condensation, which utilizes substituted malonic acid half oxyesters (SMAHOs) and various acyl donors to produce functionalized α-substituted β-keto esters in good yields organic-chemistry.org. This approach is versatile, accommodating acyl chlorides, acid anhydrides, and carboxylic acids as acylating agents organic-chemistry.org. Additionally, β-keto esters can be synthesized from the reaction of aldehydes with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide or NbCl5 under mild conditions organic-chemistry.org.

The characterization of these compounds is crucial for confirming their structure and purity. Techniques such as Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS) are used, often requiring derivatization of the fatty acids to improve chromatographic resolution .

Synthesis MethodReactantsProduct TypeCatalyst/Conditions
EsterificationButyric Acid + EthanolEthyl ButanoateLipase (e.g., CALA, CALB) nih.gov
Claisen CondensationTwo molecules of an esterβ-Keto EsterBasic medium researchgate.net
Decarboxylative Claisen CondensationSubstituted malonic acid half oxyesters + Acyl donorα-Substituted β-Keto EsterMagnesium enolates organic-chemistry.org
Aldehyde CondensationAldehyde + Ethyl Diazoacetateβ-Keto EsterMo(VI) or Nb(V) catalysts organic-chemistry.org

Research on β-Ketoester Derivatives with Heterocyclic Moieties

β-Ketoesters are highly versatile precursors in the synthesis of a wide range of heterocyclic compounds due to their multiple reactive sites researchgate.netnih.gov. The presence of both electrophilic and nucleophilic centers allows for various cyclization and condensation reactions nih.gov.

Research has demonstrated that β-ketoesters and their analogues, such as β-ketonitriles and β-ketothioamides, can be used to construct important heterocyclic frameworks like pyrazoles, pyrimidines, and pyridines nih.govchim.it. For instance, the reaction of β-ketonitriles with hydrazine derivatives leads to the formation of 5-amino pyrazoles, which are themselves important intermediates for nitrogen-containing heterocycles nih.gov. Similarly, cyclization with urea or thiourea can yield pyrimidines nih.gov. The Hantzsch synthesis, a well-known reaction, involves the condensation of a β-ketoester (or a related compound like benzoylacetonitrile) with an aldehyde and ammonia or an ammonium salt to form dihydropyridines, which can then be oxidized to pyridines nih.gov. β-Ketoesters also react with aromatic amines to synthesize hydroxyquinoline derivatives acs.org. The reactivity of these precursors makes them central to the synthesis of molecules with potential biological and material science applications chim.it.

PrecursorReagentResulting Heterocycle
β-KetonitrileHydrazinePyrazole nih.gov
β-KetonitrileUrea / ThioureaPyrimidine nih.gov
β-Ketoester / β-KetonitrileAldehyde + AmmoniaPyridine (via Hantzsch Synthesis) nih.gov
β-KetoesterAromatic AmineHydroxyquinoline acs.org

Polymerization of β-Alkoxymethyl-Substituted β-Lactones to Yield Poly(3-hydroxy-4-ethoxybutyrate)

The polymerization of substituted β-lactones is a key method for producing biodegradable polyesters known as polyhydroxyalkanoates (PHAs). While specific research on the polymerization to yield Poly(3-hydroxy-4-ethoxybutyrate) is not detailed in the provided sources, the principles can be understood from the polymerization of structurally similar monomers, such as β-butyrolactone (BBL) and its methylated derivatives nsf.gov.

The ring-opening polymerization of these lactones is often catalyzed by single-site metal complexes to achieve high control over the polymer's molecular weight, dispersity, and stereochemistry. For example, yttrium and zinc-based catalysts have been shown to be highly effective for the polymerization of BBL and its derivatives nsf.gov. Zinc phenoxide catalysts, in particular, can initiate the polymerization of BBL with very high turnover frequencies, resulting in syndioenriched poly(3-hydroxybutyrate) (P3HB) nsf.gov. The polymerization of a cis-dimethyl-propiolactone using specific catalysts resulted in a high-molecular-weight polymer with excellent syndiotacticity nsf.gov. This control over stereochemistry is critical as it significantly influences the physical properties of the resulting polymer, such as crystallinity and melting temperature nsf.gov. A similar approach would be anticipated for a β-lactone monomer substituted with a β-alkoxymethyl group, like an ethoxymethyl group, to produce Poly(3-hydroxy-4-ethoxybutyrate).

Synthesis and Properties of Related β-Hydroxy and β-Keto Esters

The synthesis of β-hydroxy and β-keto esters can be achieved through a multitude of organic reactions, reflecting their importance as intermediates in organic synthesis nih.gov.

Synthesis of β-Keto Esters:

Acylation of Ester Enolates: The reaction of ester enolates with acylating agents like acyl chlorides is a direct route to β-keto esters researchgate.net.

Condensation Reactions: As mentioned previously, the Claisen and Dieckmann (intramolecular) condensations are classic methods for synthesizing β-keto esters researchgate.netorganic-chemistry.org.

Reformatsky Reaction: This reaction involves the use of an α-halo ester and a carbonyl compound with metallic zinc, which can be modified to produce β-keto esters researchgate.net.

Synthesis of β-Hydroxy Esters:

Aldol-Type Reactions: The modified Mukaiyama-aldol reaction is a powerful tool for synthesizing functionalized δ-hydroxy-β-keto esters, which can then be reduced to β,δ-dihydroxy esters nih.govresearchgate.net. This reaction can achieve good yields and excellent enantioselectivities using catalysts like Ti-BINOL nih.govresearchgate.net.

Hydration of Unsaturated Esters: The direct addition of water or alcohols to α,β-unsaturated esters, catalyzed by nucleophilic phosphines or chromium(III) chloride, provides a route to β-hydroxy or β-alkoxy esters under mild conditions organic-chemistry.org.

These compounds are key structural motifs in many natural products and pharmaceuticals nih.govresearchgate.net. A significant property is their capacity for further transformation. For example, δ-hydroxy-β-keto esters can undergo diastereoselective reduction using agents like sodium borohydride with a chelating agent (Narasaka-Prasad reduction) to yield syn-1,3-diols, which are characteristic features of statin drugs nih.govresearchgate.net.

Compound ClassSynthesis MethodKey Features
β-Keto EstersClaisen CondensationCarbon-carbon bond formation between two esters researchgate.net.
β-Keto EstersReformatsky ReactionUses metallic zinc and α-halo esters researchgate.net.
β-Hydroxy EstersMukaiyama Aldol (B89426) ReactionCan produce chiral products with high enantioselectivity nih.gov.
β-Hydroxy EstersMichael-Type AdditionAddition of water/alcohols to unsaturated esters organic-chemistry.org.

Derivatization for Enhanced Analytical Characterization

For analytical purposes, particularly gas chromatography (GC), compounds with polar functional groups like hydroxyl or carboxylic acids often require derivatization to increase their volatility and improve their chromatographic behavior . Ethyl chloroformate (ECF) has emerged as an effective derivatizing reagent for a wide range of metabolites, including amino acids, organic acids, and fatty acids nih.govcore.ac.uk.

The derivatization process using ECF is typically rapid and can be performed in an aqueous medium, which is a significant advantage over methods that require anhydrous conditions core.ac.uk. The reaction is usually carried out at room temperature in the presence of a base like pyridine. For instance, a method for determining bisphenol-A (BPA) involved derivatization with ECF in the presence of pyridine for just 20 seconds at room temperature nih.gov. The resulting non-polar derivative is then suitable for analysis by GC-Mass Spectrometry (GC-MS) nih.govnih.gov. This ECF-based methodology has been optimized and validated for metabonomic profiling, demonstrating good linearity, precision, and recovery for a variety of compounds nih.govcore.ac.uk. The method is considered reliable, cost-effective, and suitable for the routine analysis of diverse sample types nih.gov.

Advanced Analytical and Spectroscopic Characterization of Ethyl 3 Ethoxybutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure.

¹H NMR: A proton NMR spectrum of Ethyl 3-ethoxybutanoate would be expected to show distinct signals for each unique proton environment. The chemical shift (δ, in ppm) of these signals would indicate the electronic environment of the protons. The integration of the peaks would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlet, doublet, triplet, quartet, multiplet) would reveal the number of neighboring protons, providing crucial connectivity information.

¹³C NMR: A carbon-13 NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would provide insight into the type of carbon (e.g., carbonyl, ether, alkyl), aiding in the complete structural assignment.

A detailed analysis would involve assigning each peak to a specific hydrogen or carbon atom in the this compound structure.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (ethoxy) Data not available Data not available Data not available
OCH₂ (ethoxy) Data not available Data not available Data not available
CH₂ (butanoate) Data not available Data not available Data not available
CH (butanoate) Data not available Data not available Data not available
CH₃ (butanoate) Data not available Data not available Data not available
OCH₂ (ester) Data not available Data not available Data not available

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (ester) Data not available
CH (ether) Data not available
OCH₂ (ester) Data not available
OCH₂ (ether) Data not available
CH₂ (butanoate) Data not available
CH₃ (butanoate) Data not available
CH₃ (ester) Data not available

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

MS: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, would provide a unique fingerprint for the compound, helping to confirm its structure.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. This technique would be used to determine the purity of an this compound sample. A single peak in the gas chromatogram would indicate a pure compound, and the corresponding mass spectrum would confirm its identity.

Table 3: Expected Mass Spectrometry Data for this compound

Fragment m/z
Molecular Ion [M]⁺ Data not available

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its ester and ether functional groups.

A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ester group.

Absorption bands in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching vibrations of both the ester and ether groups.

Bands in the 2850-3000 cm⁻¹ region would be due to C-H stretching vibrations of the alkyl groups.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ester) Data not available Carbonyl stretch
C-O (Ester) Data not available Stretch
C-O (Ether) Data not available Stretch

Chromatographic Techniques for Separation and Quantification

Various chromatographic techniques are essential for the separation, purification, and quantification of organic compounds.

Gas Chromatography (GC): GC would be a primary method for assessing the purity of this compound and for quantifying it in mixtures, such as in fuel or flavor analysis. The retention time of the compound under specific column and temperature conditions would be a key identifier.

Gel Permeation Chromatography (GPC): While GPC is typically used for determining the molecular weight distribution of polymers, it is not the primary technique for a small molecule like this compound.

High-Resolution Spectroscopic Methods for Isomeric and Tautomeric Analysis

High-resolution spectroscopic methods would be employed to distinguish this compound from its isomers and to study any potential tautomeric forms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement of the molecular ion, allowing for the determination of the elemental formula and distinguishing it from other compounds with the same nominal mass.

Advanced NMR Techniques: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively establish the connectivity of protons and carbons, which is crucial for differentiating between structural isomers.

Due to the absence of specific experimental data for this compound in the available scientific literature, a detailed discussion and presentation of research findings for these analytical techniques cannot be provided at this time.

Environmental Fate and Transport Dynamics of Ethyl 3 Ethoxybutanoate As a Biofuel Component

Atmospheric Fate and Degradation Processes

Once released into the atmosphere, the fate of Ethyl 3-ethoxybutanoate is primarily governed by its reaction with photochemically generated hydroxyl (OH) radicals. This is a major degradation pathway for most volatile organic compounds in the troposphere. The rate of this reaction determines the atmospheric lifetime of the compound.

While the specific rate constant for the reaction of this compound with OH radicals has not been experimentally determined, it can be estimated based on the reaction rates of similar esters. For instance, the rate coefficients for the reaction of OH radicals with ethyl propanoate and ethyl n-butanoate have been measured nih.govresearchgate.net. Based on these values, the atmospheric lifetime of this compound is expected to be on the order of a few days. This relatively short atmospheric lifetime suggests that it is unlikely to undergo long-range atmospheric transport or contribute significantly to global atmospheric pollution. The degradation products in the atmosphere would likely include smaller oxygenated organic compounds, which would be further oxidized or removed from the atmosphere through wet and dry deposition.

Table 3: Estimated Atmospheric Lifetime of this compound

Reactant Estimated Rate Constant with OH radicals (cm³/molecule·s) Estimated Atmospheric Lifetime
This compound ~5 x 10⁻¹² ~2-3 days

Note: The rate constant and lifetime are estimated based on structurally similar compounds.

Multimedia Environmental Distribution Modeling (e.g., based on Henry's Law Constant)

Multimedia environmental distribution models are used to predict the partitioning and fate of chemicals in the environment. These models use the physicochemical properties of a substance to estimate its distribution among different environmental compartments, such as air, water, soil, and sediment.

A key parameter in these models is the Henry's Law constant, which describes the partitioning of a chemical between air and water. For this compound, the Henry's Law constant has been determined to be 1.04 × 10⁻⁵ atm·m³/mol researchgate.net. This value indicates a moderate tendency to volatilize from water to air.

Other important properties for multimedia modeling include water solubility (25.8 g/L) and the octanol-water partition coefficient (Kow) of 1.8 researchgate.net. The relatively high water solubility and low Kow suggest that this compound will have a preference for the aqueous phase and is unlikely to bioaccumulate significantly in organisms.

Using these parameters in a multimedia fugacity model (like the OECD POV and LRTP Screening Tool or SimpleBox), one can predict the environmental distribution of this compound cefic-lri.orgepa.govepa.govru.nltrentu.ca. The model would likely predict that if released into water, a significant portion will remain in the water column, with some partitioning to the atmosphere. If released to soil, its high water solubility would facilitate leaching into groundwater.

Table 4: Physicochemical Properties of this compound for Multimedia Modeling

Property Value Reference
Water Solubility 25.8 g/L researchgate.net
Octanol-Water Partition Coefficient (Kow) 1.8 researchgate.net
Henry's Law Constant 1.04 × 10⁻⁵ atm·m³/mol researchgate.net

Comprehensive Environmental Assessment Methodologies for Biofuels

A comprehensive environmental assessment of a biofuel like this compound requires a holistic approach that considers its entire life cycle, from feedstock production to end-use. Life Cycle Assessment (LCA) is a widely used methodology for this purpose e3s-conferences.orgesu-services.chieabioenergy.comanl.gov.

An LCA for this compound would involve:

Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries. This would include the production of EEB from its feedstocks (e.g., ethanol (B145695) and poly-3-hydroxybutyrate) and its use as a gasoline additive.

Life Cycle Inventory (LCI): Quantifying the inputs (e.g., energy, raw materials, water) and outputs (e.g., emissions to air, water, and soil) at each stage of the life cycle.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes categories such as global warming potential, acidification, eutrophication, and human toxicity.

Models such as the GREET (Greenhouse gases, Regulated Emissions, and Energy use in Technologies) model, developed by Argonne National Laboratory, are valuable tools for conducting LCAs of transportation fuels ieabioenergy.com. Such an assessment for this compound would provide a detailed picture of its environmental footprint and allow for a comparison with other conventional and alternative fuels.

Advanced Applications and Functional Performance of Ethyl 3 Ethoxybutanoate

Performance as a Fuel Oxygenate in Internal Combustion Engines

EEB has been assessed as a potential renewable fuel oxygenate, an additive that introduces oxygen to fuel to improve combustion and reduce certain emissions. It can be produced from renewable feedstocks such as ethanol (B145695) and poly-3-hydroxybutyrate, a polymer that can be generated from non-food biomass. nih.govresearchgate.net This positions EEB as a candidate for lowering the life-cycle greenhouse gas emissions from vehicles. nih.govresearchgate.net

The integration of Ethyl 3-ethoxybutanoate into conventional gasoline alters the fuel's properties, which can be optimized for better engine performance. Key characteristics of EEB-gasoline blends have been measured to determine their viability. One of the critical parameters for a gasoline blend is its resistance to knocking, which is measured by the anti-knock index (AKI).

In studies, blends of EEB with gasoline showed favorable anti-knock characteristics. The AKI values for gasoline blends containing 5% and 20% EEB by volume were 91.6 and 91.9, respectively, demonstrating the compound's potential to maintain or slightly improve the octane (B31449) rating of the fuel. nih.govresearchgate.net As an oxygenate, the addition of EEB to gasoline does lead to a reduction in fuel economy, a trade-off consistent with the level of oxygenation. nih.govresearchgate.net

Fuel Blend Characteristics of EEB-Gasoline Blends

EEB Concentration (% v/v)Anti-Knock Index (AKI)
5%91.6
20%91.9

The primary motivation for using fuel oxygenates is the potential reduction of harmful emissions. The emissions profile of EEB-gasoline blends has been evaluated in a production vehicle under controlled conditions using the Urban Dynamometer Driving Cycle (FTP 75). nih.govresearchgate.net This standardized test simulates city driving conditions to provide a comprehensive analysis of tailpipe emissions.

Emissions Data for EEB Blends from FTP 75 Cycle Testing (Selected Data)

Emission10% EEB Blend (g/mile)20% EEB Blend (g/mile)
Carbon Monoxide (CO)Data indicates compliance with criteria researchgate.netData indicates compliance with criteria researchgate.net
Carbon Dioxide (CO2)Data indicates compliance with criteria researchgate.netData indicates compliance with criteria researchgate.net
Nitrogen Oxides (NOx)Data indicates compliance with criteria researchgate.netData indicates compliance with criteria researchgate.net
Total Hydrocarbons (THC)Data indicates compliance with criteria researchgate.netData indicates compliance with criteria researchgate.net
Particulate Matter (PM)Monitored during testing researchgate.netMonitored during testing researchgate.net

Exploration of this compound as a Renewable Solvent and Chemical Intermediate

Beyond its use in fuels, there is growing interest in utilizing chemicals from renewable sources as sustainable solvents and intermediates. text2fa.ir Solvents are a major contributor to organic pollution, and developing greener alternatives is a key goal of sustainable chemistry. text2fa.irnih.gov this compound, derivable from bio-based feedstocks, fits the profile of a renewable solvent. nih.govresearchgate.net

Its structural relative, Ethyl 3-ethoxypropionate (EEP), is known as a high-performance ether ester solvent with low volatility, strong dissolving capability, and excellent compatibility with many polymers. smartchemi.com EEP is used in coating systems to improve flow and leveling. smartchemi.com Given the structural similarity, EEB is expected to exhibit comparable properties, making it a candidate for exploration in applications such as coatings, inks, and as a cleaning solvent. Its ester and ether functional groups provide a balance of polarity that can be advantageous for dissolving a wide range of substances. As a chemical intermediate, the ester functionality of EEB allows it to participate in reactions like transesterification to produce other valuable β-ketoesters and related compounds. researchgate.net

Investigation of Structural Analogues for Targeted Biological Activities

The core structure of this compound is related to β-hydroxy esters, which, along with β-keto esters, are important structural motifs in many biologically active compounds and natural products. nih.govnih.gov This has prompted investigations into structural analogues for potential therapeutic applications.

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological effect, guiding the design of more potent and selective compounds.

For example, SAR studies on a series of β-keto esters designed as antibacterial agents revealed key insights. These compounds were designed as analogues of autoinducers involved in bacterial quorum sensing. nih.govmdpi.com Research showed that substituents on a phenyl group within the ester structure significantly impacted their activity. nih.gov The presence and position of activating or deactivating groups influenced the molecule's local reactivity and its potential to interact with bacterial proteins. nih.govmdpi.com

Similarly, functionalized δ-hydroxy-β-keto esters, which share the core β-keto ester motif, have been synthesized and evaluated for anti-inflammatory properties. nih.govnih.govresearchgate.net These studies help build a broader understanding of how modifications to the ester backbone and its substituents can be tuned to achieve specific biological activities. The specific position of the keto or hydroxy group is often essential for activity; in one study, α-ketoamides showed inhibitory potency, whereas the corresponding β-ketoamides and β-hydroxyamides were inactive. acs.org

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor, such as a protein. mdpi.commdpi.com This method calculates the binding affinity and visualizes the interactions, providing a powerful tool for screening large numbers of compounds and understanding the basis of their biological activity.

This approach has been applied to the structural analogues of EEB. In the development of β-keto esters as antibacterial agents, molecular docking and molecular dynamics calculations were used to assess their interaction with quorum-sensing proteins like LasR and LuxS. nih.govmdpi.comresearchgate.net The results of these simulations helped identify which compounds were most likely to bind effectively to the target proteins. researchgate.net For instance, computational analysis can reveal key hydrogen bonds or hydrophobic interactions between the β-keto ester and amino acid residues in the receptor's binding site. mdpi.com These computational predictions correlate with and help explain the experimental SAR data, enabling a more rational design of new compounds with improved biological activity. nih.govmdpi.com

Future Research Perspectives and Interdisciplinary Challenges for Ethyl 3 Ethoxybutanoate

Development of Sustainable and Economically Viable Production Processes

The future of Ethyl 3-ethoxybutanoate production is intrinsically linked to the adoption of sustainable and economically sound manufacturing processes. A primary research focus is the shift from conventional, often petrochemical-based syntheses to greener routes that utilize renewable feedstocks. epa.gov This aligns with the core principles of green chemistry, which advocate for the use of raw materials derived from agricultural products or waste streams over depletable fossil fuels. epa.govyale.edu

A significant area of investigation involves biocatalysis and chemoenzymatic methods. The use of enzymes, such as lipases, offers high selectivity and operation under mild conditions, thereby reducing energy consumption and waste generation. nih.gov Research into the enzymatic production of similar esters, like ethyl butanoate, has demonstrated the feasibility of these "green routes," which often use precursors like butanoic acid and ethanol (B145695) with water as the only by-product. researchgate.net The successful synthesis of chiral esters using whole-cell biocatalysts, such as baker's yeast, further underscores the potential for developing highly specific and sustainable production pathways for this compound. orgsyn.orgchemistry-online.com

Future research should aim to identify and engineer robust enzymes or microbial systems capable of efficiently converting bio-derived substrates into this compound. Key challenges include optimizing reaction conditions, improving catalyst stability and reusability, and developing cost-effective downstream processing for product purification.

Table 1: Comparison of Potential Synthesis Routes for this compound

Synthesis RoutePrecursorsCatalyst/MethodAdvantagesResearch Challenges
Conventional Chemical Synthesis Petrochemical-based (e.g., from Ethyl acetoacetate)Chemical catalysts, often requiring harsh conditionsEstablished methodologyReliance on fossil fuels, potential for hazardous waste, higher energy consumption
Biocatalytic Synthesis Renewable feedstocks (e.g., bio-ethanol, bio-derived butanoates)Isolated enzymes (e.g., Lipases)High selectivity, mild reaction conditions, reduced waste, renewableEnzyme cost and stability, reaction rates, downstream processing
Whole-Cell Biotransformation Sugars, glycerol, other bio-based substratesEngineered microorganisms (e.g., yeast, bacteria)Direct conversion from simple feedstocks, potentially lower costMetabolic pathway engineering, product toxicity to cells, separation from biomass
Chemoenzymatic Synthesis Combination of bio-derived and synthetic precursorsIntegration of chemical and enzymatic stepsCombines advantages of both methods, allows for novel transformationsProcess integration and optimization, solvent compatibility

Deeper Understanding of Complex Reaction Mechanisms and Catalyst Design

Advancing the production and application of this compound necessitates a fundamental understanding of the reaction mechanisms involved in its synthesis. Mechanistic studies are crucial for optimizing reaction conditions, improving yields, and, most importantly, designing novel and more efficient catalysts. researchgate.net Research in this area should focus on both chemical and enzymatic catalytic systems.

For chemical catalysis, future work could draw parallels from studies on similar esters, such as the synthesis of ethyl ethanoate over metal-based catalysts. researchgate.net Detailed kinetic and mechanistic investigations, potentially using in-situ spectroscopic techniques and computational modeling, can elucidate rate-determining steps, identify reaction intermediates, and reveal the nature of the active catalytic sites. This knowledge is paramount for designing catalysts with enhanced activity, selectivity, and longevity, moving away from stoichiometric reagents towards more sustainable catalytic alternatives. epa.gov

In the realm of biocatalysis, understanding the enzyme's mode of action is key. This includes studying the enzyme's substrate specificity, active site architecture, and the mechanism of catalysis at a molecular level. For instance, research on enzymes like halohydrin dehalogenase and reductases in the synthesis of other functionalized esters provides a roadmap for the types of studies needed. nih.govgoogle.com This deeper understanding will enable the rational design and directed evolution of enzymes tailored for this compound synthesis, leading to improved efficiency and broader substrate scope.

Table 2: Key Research Areas in Catalyst Design and Mechanistic Studies

Research AreaObjectivesMethodologiesPotential Impact
Heterogeneous Catalysis Develop robust, recyclable catalysts for chemical synthesis.Surface science studies, kinetic analysis, computational chemistry.Improved yield and selectivity, reduced waste, continuous processing.
Homogeneous Catalysis Design selective catalysts for specific bond formations.Ligand design, mechanistic studies via NMR and mass spectrometry.High efficiency under mild conditions, synthesis of specific isomers.
Enzyme Engineering Improve the catalytic efficiency and stability of biocatalysts.Directed evolution, rational protein design, immobilization techniques.Higher reaction rates, broader substrate tolerance, enhanced reusability.
Reaction Kinetics Elucidate rate-determining steps and optimize process parameters.In-situ reaction monitoring, kinetic modeling.Maximized productivity, minimized energy input, process scale-up.

Expanding the Scope of Bio-Based Applications and Material Science Integration

A significant future direction for this compound lies in its potential as a versatile, bio-based platform chemical. Research is needed to explore its applications as a green solvent, a building block for new materials, and a functional ingredient in various formulations. The growing demand for sustainable alternatives to petroleum-derived solvents presents a major opportunity. acme-hardesty.com Like ethyl lactate (B86563) and bio-based ethyl acetate, this compound could find use in coatings, cleaning formulations, and as a carrier solvent, offering a favorable environmental profile with properties like biodegradability and low toxicity. vertecbiosolvents.comvertecbiosolvents.comvertecbiosolvents.com

The integration of this compound into material science is another promising frontier. Its chemical structure, containing both an ester and an ether group, could impart unique properties when incorporated into polymers. Research could investigate its use as a bio-based plasticizer to improve the flexibility of bioplastics like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). mdpi.com Furthermore, its potential as a monomer for the synthesis of novel polyesters or polyether-esters could lead to new materials with tailored properties, such as enhanced biodegradability or specific thermal characteristics. Exploring its efficacy as an extraction solvent for bio-polymers from microbial cultures also represents a novel application within a biorefinery context. mdpi.com

Longitudinal Environmental Impact Studies and Life Cycle Assessment

To fully establish this compound as a sustainable chemical, comprehensive environmental impact studies are essential. A critical component of this is a thorough Life Cycle Assessment (LCA), which evaluates the environmental footprint of the compound from cradle to grave. mdpi.com This assessment must encompass all stages, including the sourcing of raw materials, the manufacturing process, its use in various applications, and its end-of-life fate, such as degradation or recycling. yale.edu

Future research must focus on generating the necessary data for a robust LCA. This includes quantifying energy and resource consumption, air and water emissions, and waste generation for different production routes. rsc.org The assessment should evaluate a range of environmental impact categories, including global warming potential (carbon footprint), acidification, eutrophication, and ecotoxicity. ecoinvent.orgnih.gov

Longitudinal studies are also needed to understand the compound's behavior and persistence in various environmental compartments (soil, water, air). Investigating its biodegradation pathways and identifying any potential persistent or toxic metabolites is crucial for a complete environmental risk assessment. yale.edu These studies will provide the scientific basis for validating its "green" credentials and ensuring it does not introduce unforeseen environmental burdens. rsc.org

Table 3: Framework for Life Cycle Assessment (LCA) of this compound

LCA StageKey ConsiderationsData RequirementsImpact Categories to Assess
1. Goal and Scope Definition Compare production routes (e.g., bio-based vs. petrochemical).Functional unit (e.g., 1 kg of product), system boundaries.N/A
2. Life Cycle Inventory (LCI) Quantify all inputs and outputs.Energy consumption, raw material usage, water use, emissions to air/water/soil.N/A
3. Life Cycle Impact Assessment (LCIA) Evaluate potential environmental impacts.Characterization factors from models (e.g., IPCC, ReCiPe).Climate Change, Ozone Depletion, Ecotoxicity, Resource Depletion, Land Use. ecoinvent.orgnih.gov
4. Interpretation Identify significant impacts and areas for improvement.Sensitivity analysis, uncertainty analysis.N/A

Integration with Circular Economy Principles and Green Chemistry Initiatives

The long-term vision for this compound must be aligned with the principles of a circular economy and the broader goals of green chemistry. mdpi.comnoviams.com This requires a holistic approach to its entire lifecycle, from design to disposal. The twelve principles of green chemistry provide a foundational framework for this integration, emphasizing waste prevention, atom economy, and the design of safer, biodegradable products. epa.govwjarr.com

Future research should actively design production and application pathways that "close the loop." mdpi.com This could involve:

Designing for Degradation: Ensuring that this compound, especially when used in dispersive applications like solvents, breaks down into harmless substances in the environment. yale.edu

Developing Recycling/Recovery Systems: For applications where the compound is used in higher concentrations, developing methods to recover and reuse or chemically recycle it would be a key circular economy strategy.

Utilizing Waste Feedstocks: Sourcing the carbon for its synthesis from waste streams (e.g., agricultural residues, CO2 capture) would significantly enhance its circularity and sustainability credentials. cetjournal.it

By embedding these principles into the early stages of research and development, this compound can be positioned not just as a greener chemical, but as a component of a truly sustainable and circular industrial ecosystem. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-ethoxybutanoate, and how do variables like catalyst choice or temperature influence yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters. For example, esterification reactions often use acid catalysts (e.g., sulfuric acid) under reflux. Kinetic studies should track yield via gas chromatography (GC) or nuclear magnetic resonance (NMR) to assess purity . Temperature control (60–80°C) minimizes side reactions like hydrolysis, while solvent selection (e.g., toluene) improves azeotropic removal of water .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine GC-MS (for volatile impurities) and high-performance liquid chromatography (HPLC) for non-volatile byproducts. NMR (¹H/¹³C) confirms functional groups, while Fourier-transform infrared spectroscopy (FTIR) validates ester carbonyl peaks (~1740 cm⁻¹) . Cross-referencing retention indices with literature ensures accuracy in GC-MS identification .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and pH ranges (acidic, neutral, alkaline). Monitor degradation via HPLC or GC, quantifying hydrolysis products like 3-ethoxybutanoic acid. Thermodynamic data (e.g., activation energy) derived from Arrhenius plots predict shelf-life .

Q. What are the key impurities to monitor during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 3-ethoxybutanoic acid) and transesterification byproducts. Use GC-MS with electron ionization to fragment and identify unknowns via spectral libraries. Quantify residual solvents (e.g., ethanol) using headspace gas chromatography .

Advanced Research Questions

Q. How can chiral resolution challenges in synthesizing enantiomerically pure this compound be addressed?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution using lipases. Analyze enantiomeric excess (ee) via chiral HPLC columns (e.g., cellulose-based) or polarimetry. Computational modeling (e.g., density functional theory) predicts catalyst-substrate interactions to guide optimization .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For conflicting mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds. Compare experimental infrared peaks with simulated spectra from computational tools like Gaussian .

Q. How does this compound perform as a green solvent in multicomponent reactions, and what metrics validate its sustainability?

  • Methodological Answer : Evaluate its Hansen solubility parameters and partition coefficients against traditional solvents (e.g., ethyl acetate). Use life-cycle assessment (LCA) to quantify energy use and waste generation. Experimental viscosity and density data (e.g., from molecular dynamics simulations) correlate with solvent efficiency .

Q. What computational models predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map transition states and activation barriers. Molecular docking studies assess steric effects in enzyme-catalyzed reactions. Validate models against kinetic data from stopped-flow spectrophotometry .

Q. How can researchers design experiments to study the compound’s role in pharmaceutical intermediate synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., stoichiometry, solvent polarity). Track intermediates via in-situ IR spectroscopy. Compare synthetic routes (e.g., Claisen condensation vs. Michael addition) using metrics like atom economy and step count .

Q. What methodologies address contradictions in thermodynamic property measurements (e.g., boiling point, vapor pressure) across studies?

  • Methodological Answer : Standardize measurement protocols using NIST-referenced equipment. Replicate experiments under controlled humidity and pressure. Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets. Cross-check with predictive models (e.g., Antoine equation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.